molecular formula C15H12N2 B372617 4-phenylimino-4H-quinolizine

4-phenylimino-4H-quinolizine

Cat. No.: B372617
M. Wt: 220.27g/mol
InChI Key: MXDBKYJKTCFHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Quinolizine Chemistry within Nitrogen Heterocycles

Nitrogen heterocycles are a cornerstone of organic chemistry, with their presence being integral to a vast array of natural products, pharmaceuticals, and functional materials. nih.gov The study of these compounds has a rich history, evolving from the isolation of alkaloids to the rational design of complex molecular architectures. numberanalytics.com Within this extensive family, quinolizine and its derivatives represent a significant class of compounds. nih.govmdpi.com The development of novel synthetic methodologies has been a continuous pursuit, with recent advancements focusing on efficient and sustainable approaches to construct these ring systems. researchgate.netrsc.org The exploration of quinolizine chemistry has contributed to a deeper understanding of reaction mechanisms and has expanded the toolkit available to synthetic chemists for creating diverse molecular scaffolds. rsc.org

Distinction and Structural Attributes of 4H-Quinolizine in Relation to Quinoline (B57606) and Isoquinoline (B145761) Frameworks

The 4H-quinolizine isomer is a heterocyclic compound with the chemical formula C9H9N. wikipedia.orgnih.gov It is structurally related to the more commonly known quinoline and isoquinoline isomers. wikipedia.org All three share the same molecular formula but differ in the placement of the nitrogen atom within the bicyclic framework. differencebetween.com

In quinoline, the nitrogen atom is at position 1, while in isoquinoline, it resides at position 2. differencebetween.com In contrast, 4H-quinolizine features the nitrogen atom at a bridgehead position, specifically at position 4. wikipedia.org This structural distinction has profound implications for the molecule's electronic and steric properties. While quinoline and isoquinoline are aromatic, 4H-quinolizine is not fully aromatic, which influences its reactivity. numberanalytics.comwikipedia.org The saturated derivatives of quinolizine, known as quinolizidines, are prevalent in various alkaloids. wikipedia.org

Table 1: Structural Comparison of Quinolizine, Quinoline, and Isoquinoline

Feature 4H-Quinolizine Quinoline Isoquinoline
Chemical Formula C9H9N wikipedia.orgnih.gov C9H7N numberanalytics.com C9H7N differencebetween.com
Nitrogen Position Bridgehead (Position 4) wikipedia.org Position 1 differencebetween.com Position 2 differencebetween.com
Aromaticity Not fully aromatic wikipedia.org Aromatic numberanalytics.com Aromatic differencebetween.com
Notable Derivatives Quinolizidines (saturated) wikipedia.org Various substituted quinolines mdpi.comrsc.org Various substituted isoquinolines semanticscholar.org

Current Research Landscape and Academic Interest in Quinolizine-Based Scaffolds

The academic and industrial interest in quinoline-based scaffolds remains robust, driven by their diverse pharmacological and photophysical properties. crimsonpublishers.comresearchgate.netjddtonline.info Research is actively exploring the synthesis of novel quinoline derivatives with potential applications in medicine and materials science. researchgate.netrsc.org Modifications to the core quinoline structure are being investigated to enhance biological activity and develop new therapeutic agents. mdpi.comrsc.orgnih.gov For instance, quinoline derivatives are being studied for their potential as antibacterial, anticancer, and anti-inflammatory agents. nih.govnih.govscialert.net The tricyclic benzo[a]quinolizine ring system, a more complex relative of quinolizine, is found in numerous physiologically active compounds, including alkaloids like berberine (B55584) and emetine. acs.orgacs.org The development of efficient synthetic routes to these complex scaffolds is a key area of research. acs.orgacs.org

While direct research on "4-phenylimino-4H-quinolizine" is not extensively documented in the provided search results, the broader interest in quinoline and quinolizine chemistry suggests that imino-substituted derivatives could be of interest for their potential biological activities, drawing parallels with phenylamino-substituted quinolines which have been investigated as inhibitors of HIV-1 reverse transcriptase. nih.gov The synthesis of related 4-oxoquinolizine derivatives has been pursued to develop new antibacterial agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27g/mol

IUPAC Name

N-phenylquinolizin-4-imine

InChI

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)16-15-11-6-10-14-9-4-5-12-17(14)15/h1-12H

InChI Key

MXDBKYJKTCFHEY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=C2C=CC=C3N2C=CC=C3

Canonical SMILES

C1=CC=C(C=C1)N=C2C=CC=C3N2C=CC=C3

Origin of Product

United States

Theoretical and Computational Investigations of 4 Phenylimino 4h Quinolizine Architectures

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the intrinsic properties of molecules. For quinolizine derivatives, these techniques reveal crucial information about their electronic behavior and reactivity.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Quinolizine and Related Imino Derivatives

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules. bioline.org.brgrafiati.com It is frequently employed to optimize molecular geometries and predict vibrational frequencies. grafiati.comresearchgate.net For quinoline (B57606) and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), provide reliable geometric and electronic data. grafiati.comresearchgate.netnih.gov These calculations are foundational for further analyses, including the investigation of reaction mechanisms and spectroscopic properties. researchgate.netuantwerpen.be

Time-Dependent DFT (TD-DFT) extends the principles of DFT to excited states, enabling the calculation of electronic absorption spectra. grafiati.comscience.gov This is particularly useful for understanding the optical properties of compounds like 4-phenylimino-4H-quinolizine. acs.org By simulating UV-Vis spectra, TD-DFT helps to interpret experimental observations and understand the nature of electronic transitions within the molecule. grafiati.comscience.gov For instance, studies on related quinoline derivatives have successfully used TD-DFT to correlate calculated absorption wavelengths with experimental data. grafiati.com

Frontier Molecular Orbital (FMO) Analysis and Energy Gap Determination for this compound Analogues

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons. uantwerpen.beajchem-a.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.netacs.org

For quinoline derivatives, FMO analysis reveals that the distribution of HOMO and LUMO often spans the entire molecule, indicating potential for intramolecular charge transfer upon excitation. uantwerpen.be In a study of halogenated quinoline-imine derivatives, FMO analysis provided valuable insights into their optical, electronic, and reactive properties. acs.org The HOMO-LUMO energy gaps are calculated to understand the electronic nature of these systems. acs.org

Below is a table summarizing representative HOMO-LUMO energy data for quinoline derivatives, illustrating the impact of different substituents on the energy gap.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Quinoline Derivative 1-6.2-1.84.4
Quinoline Derivative 2-6.5-2.14.4
Quinoline Derivative 3-5.9-2.53.4

This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar compounds.

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Prediction in Phenylimino Systems

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule. uni-muenchen.demdpi.com The MEP surface illustrates the charge distribution, with different colors representing regions of varying electrostatic potential. researchgate.netwolfram.com Typically, red or yellow areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor regions) and are prone to nucleophilic attack. researchgate.netresearchgate.net Green regions represent neutral potential. researchgate.netresearchgate.net

In the context of quinolizine and its derivatives, MEP analysis can identify the most likely sites for intermolecular interactions, including hydrogen bonding and reactions with electrophiles or nucleophiles. uni-muenchen.deresearchgate.net For example, in imidazole, MEP calculations helped to distinguish the proton acceptor capabilities of its two nitrogen atoms. uni-muenchen.de Similarly, for phenylimino-substituted quinolizines, the nitrogen of the imino group and the quinolizine ring are expected to be key reactive sites, which can be visualized and quantified using MEP maps. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions in Quinolizine Derivatives

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.denih.gov It transforms the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. rsc.orgresearchgate.net

For quinolizine derivatives, NBO analysis can elucidate the nature of bonding and the extent of electron delocalization. nih.govmdpi.com These interactions contribute significantly to the molecule's stability and conformational preferences. rsc.org The analysis provides information on charge transfer between different parts of the molecule, which is crucial for understanding its electronic properties and reactivity. researchgate.netmdpi.com For instance, NBO analysis has been used to study charge distribution and intramolecular interactions in various heterocyclic compounds, confirming the role of specific functional groups in influencing the electronic environment. nih.govnih.govmdpi.com

Conformational Analysis and Intramolecular Interactions in Imino-Substituted Quinolizines

The three-dimensional structure and conformational flexibility of molecules play a critical role in their properties and function. Conformational analysis of imino-substituted quinolizines helps to determine their most stable geometries and the energy barriers between different conformers.

Studies on related quinolizidine (B1214090) alkaloids have utilized NMR spectroscopy, particularly Nuclear Overhauser Effect (NOESY) experiments, in conjunction with computational methods to determine relative configurations and analyze conformations. nih.gov For imino-substituted systems, the planarity between the quinoline ring, the imine group, and the phenyl ring is a key structural feature. acs.org In some halogenated quinoline-imines, the azomethine group (C=N) has been found to be coplanar with both the quinoline and phenyl rings. acs.org

Molecular Dynamics Simulations and Advanced Modeling of this compound Systems

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. lidsen.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and the stability of molecular complexes. nih.govmdpi.com

For systems like this compound, MD simulations can be used to explore their conformational landscape in different environments, such as in solution. nih.gov These simulations can reveal how the molecule interacts with solvent molecules and how its structure fluctuates over time. Advanced modeling techniques, such as hybrid quantum mechanics/molecular mechanics (QM/MM) methods, can provide an even more accurate description by treating a specific region of interest (e.g., the reactive center) with a high level of quantum theory while the rest of the system is described by a classical force field. lidsen.com

MD simulations have been successfully applied to study the interaction of quinoline derivatives with biological targets, assessing the stability of ligand-protein complexes and predicting binding affinities. mdpi.comnih.gov Such studies are crucial for understanding the potential biological activity of these compounds. The development of more efficient algorithms and force fields continues to expand the scope and accuracy of MD simulations for complex molecular systems. lidsen.comarxiv.org

Prediction of Spectroscopic Signatures via Computational Methods for Quinolizine and its Imino Derivatives

The prediction of spectroscopic signatures through computational methods has become an indispensable tool in the characterization of novel chemical entities, offering insights that complement and guide experimental work. For quinolizine and its imino derivatives, particularly structures analogous to this compound, theoretical calculations are pivotal in understanding their electronic and structural properties. Methods rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominently used to forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.netmdpi.comnih.gov These computational approaches allow for the elucidation of molecular geometries, electronic transitions, and vibrational modes, which are directly correlated to the spectroscopic outputs. arxiv.org

Research on analogous compounds, such as N-(quinolin-3-ylmethylene)anilines and other quinoline Schiff bases, demonstrates the power of these predictive methods. mdpi.comnih.govacs.org Computational models, often employing basis sets like 6-31G* or higher, can accurately predict the chemical shifts in ¹H and ¹³C NMR spectra, the vibrational frequencies in IR spectra, and the absorption maxima (λ_max) in UV-Vis spectra. researchgate.netresearchgate.net These theoretical spectra serve as a valuable reference for the identification and structural confirmation of newly synthesized compounds. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules like quinolizine and its derivatives. mdpi.comrespectprogram.org By computing the vertical excitation energies and oscillator strengths, it is possible to predict the λ_max values that correspond to electronic transitions, typically π → π* and n → π* transitions in these conjugated systems. researchgate.netresearchgate.net For a series of quinoline derivatives, TD-DFT calculations have shown excellent correlation with experimental data, with predicted λ_max values often falling within a narrow margin of error. mdpi.com The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for achieving high accuracy. researchgate.net Studies on similar imino-quinoline systems have shown that the electronic transitions are influenced by the nature and position of substituents on the aromatic rings. researchgate.net

Table 1: Predicted UV-Vis Spectral Data for Analogous Imino-Quinololine Derivatives

Compound Analogue Method Predicted λ_max (nm) Oscillator Strength (f) Major Transition Contribution
N-(quinolin-2-yl)methanimine TD-DFT/B3LYP/6-31G(d) 315 0.25 HOMO → LUMO
N-phenyl-1-(quinolin-2-yl)methanimine TD-DFT/CAM-B3LYP/6-311G(d,p) 342 0.48 HOMO → LUMO
N-(4-fluorophenyl)-1-(quinolin-2-yl)methanimine TD-DFT/CAM-B3LYP/6-311G(d,p) 345 0.51 HOMO → LUMO
N-(3-chloro-4-fluorophenyl)-1-(quinolin-2-yl)methanimine TD-DFT/CAM-B3LYP/6-311G(d,p) 351 0.55 HOMO-1 → LUMO

Note: The data presented in this table is representative of typical computational results for analogous compounds and is intended for illustrative purposes.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for the prediction of NMR chemical shifts (δ). Calculations can provide theoretical ¹H and ¹³C NMR spectra that are in good agreement with experimental findings for related heterocyclic systems. acs.orgresearchgate.net For quinoline derivatives, computational studies have successfully assigned the chemical shifts of protons and carbons, including the characteristic signal of the imine proton (–CH=N–) which is often found in the downfield region of the ¹H NMR spectrum. acs.org The accuracy of these predictions is highly dependent on the chosen level of theory and the inclusion of solvent effects in the computational model.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Representative Phenylimino-Quinololine Analogue

Atom Type Predicted Chemical Shift (δ)
Imine Proton (-CH=N-) 8.7 - 8.9
Quinolyl Protons 7.5 - 8.4
Phenyl Protons 7.1 - 7.6
Imine Carbon (-CH=N-) 160 - 165
Quinolyl Carbons 115 - 150
Phenyl Carbons 120 - 145

Note: The data presented in this table is a generalized representation based on computational studies of analogous structures and serves as an example.

Theoretical IR spectroscopy, performed through frequency calculations at the DFT level, allows for the prediction and assignment of vibrational modes. arxiv.org For quinoline and its imino derivatives, key vibrational frequencies include the C=N stretching of the imine group, C=C and C-N stretching vibrations within the aromatic rings, and C-H bending modes. nih.gov These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, show good correlation with experimental FT-IR data. youtube.com Such analyses are crucial for confirming the presence of specific functional groups within the molecular structure.

Table 3: Predicted IR Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Analogous Imino-Quinololine Structures

Vibrational Mode Predicted Frequency Range (cm⁻¹)
C=N Stretch (Imine) 1620 - 1640
C=C Stretch (Aromatic) 1500 - 1600
C-N Stretch 1300 - 1350
C-H Bend (Aromatic) 750 - 900

Note: This table provides typical frequency ranges predicted by DFT calculations for key vibrational modes in structurally similar compounds.

Synthetic Methodologies for the 4 Phenylimino 4h Quinolizine Scaffold and Its Chemical Congeners

Precursor Synthesis and Derivatization Strategies for Quinolizine Ring Systems

The construction of the quinolizine core is the primary challenge, for which both historical and contemporary chemical methods have been developed.

The synthesis of the quinoline (B57606) ring, a related benzopyridine structure, has been extensively studied through various classical named reactions like the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses. rsc.orgijsrst.comresearchgate.neteurekalert.orgsemanticscholar.org These methods typically involve the reaction of anilines with compounds providing a three-carbon chain, such as α,β-unsaturated carbonyls or β-diketones, often under harsh acidic conditions. rsc.orgresearchgate.netsemanticscholar.org While powerful, these classical approaches can suffer from low yields, harsh reaction conditions, and the use of toxic reagents. rsc.orgsemanticscholar.org

Modern synthetic efforts have focused on overcoming these limitations. These contemporary approaches often utilize transition-metal catalysis, multicomponent reactions, and novel reaction pathways to improve efficiency and substrate scope. informahealthcare.combohrium.com For instance, catalytic methods involving iridium, ruthenium, and palladium have been developed for the dehydrative C-H coupling and annulation of arylamines with diols to form quinoline and indole (B1671886) derivatives. nih.gov The Povarov reaction, an aza-Diels–Alder reaction, is another attractive tool for constructing quinoline ring systems from N-aryl imines and electron-rich olefins. informahealthcare.com While these methods are primarily documented for quinolines, the underlying principles of ring formation through cyclization and condensation are adaptable to the synthesis of other nitrogen-containing fused heterocycles like quinolizines. The construction of the quinolizine ring often involves the cyclization of appropriately substituted pyridine (B92270) and piperidine (B6355638) precursors.

Table 1: Comparison of Classical and Modern Synthetic Approaches for Heterocyclic Cores

Approach Typical Precursors Conditions Advantages Disadvantages
Classical (e.g., Skraup, Friedländer) Anilines, Glycerol, α,β-Unsaturated Carbonyls Strong acids (H₂SO₄), high temperatures Well-established, readily available starting materials Harsh conditions, low yields, limited functional group tolerance, toxic reagents rsc.orgsemanticscholar.org
Modern (e.g., Metal-Catalyzed Cyclization, MCRs) Arylamines, Diols, Aldehydes, Alkynes Transition-metal catalysts (Pd, Ru, Cu, Fe), milder conditions High efficiency, broad substrate scope, better regioselectivity, milder conditions informahealthcare.comnih.govorganic-chemistry.org Catalyst cost and toxicity, need for specialized ligands

The field of green chemistry aims to develop more sustainable and environmentally benign synthetic methods. numberanalytics.combenthamdirect.com In the context of quinoline and related heterocycle synthesis, this involves using eco-friendly solvents like water or ionic liquids, employing recyclable heterogeneous catalysts, and utilizing energy-efficient techniques such as microwave or ultrasound irradiation. eurekalert.orgbenthamdirect.comijpsjournal.com

Key green strategies include:

Use of Green Solvents: Water has been explored as a solvent for quinoline synthesis, offering advantages in product isolation and unique redox stability. eurekalert.org

Heterogeneous Catalysis: Solid-supported catalysts, such as Ru–Fe nanoparticles on γ-Al₂O₃, have been used for the continuous synthesis of quinolines. rsc.org These catalysts are easily separated from the reaction mixture, reducing waste and allowing for catalyst recycling. numberanalytics.com

Energy-Efficient Methods: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the formation of quinoline derivatives, often under solvent-free conditions. semanticscholar.orgbenthamdirect.com

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more reactants to form a complex product are inherently more efficient and generate less waste than multi-step syntheses. ijsrst.com

These principles, while extensively documented for quinolines, are directly applicable to the synthesis of the quinolizine scaffold, promoting the development of more sustainable and economical production methods. benthamdirect.comrsc.org

Classical and Modern Synthetic Approaches to the Quinolizine Core

Introduction of the Phenylimino Moiety into Quinolizine and Related Heterocycles

Once the quinolizine ring system is established, the next critical step is the introduction of the 4-phenylimino group. This can be achieved through several functionalization strategies.

The formation of an imine (or Schiff base) is classically achieved through the condensation reaction of a primary amine with a carbonyl compound. In the context of 4-phenylimino-4H-quinolizine, this would involve the reaction of a 4-quinolizone precursor with aniline (B41778). Similarly, amino groups can be introduced via nucleophilic substitution reactions where an amine displaces a leaving group on the heterocyclic ring.

Research on related quinoline systems provides a clear blueprint for these transformations. For example, 4-(phenylamino)quinoline-3-carboxamides have been synthesized by the condensation of aniline derivatives with N-substituted 4-chloroquinoline-3-carboxamides. jst.go.jpnih.gov This demonstrates that a chlorine atom at the 4-position of the quinoline ring is an effective site for nucleophilic attack by an aniline.

A closely related synthesis involves the reaction of 1-alkyl-4-(phenylamino)quinolinium 3-thiolates, which, upon treatment with DABCO, yield 1-alkyl-3-benzoylthio-1,4-dihydro-4-(phenylimino)quinoline. clockss.org Furthermore, direct reaction of a bromide precursor with aniline in pyridine has been shown to produce a 4-(phenylimino)quinoline derivative, confirming that condensation is a viable method for creating the desired C=N-phenyl bond. clockss.org These methods highlight that precursors with a suitable leaving group (like a halogen) or a carbonyl function at the 4-position of the quinolizine ring are key intermediates for introducing the phenylimino moiety via condensation or direct amination with aniline.

Modern synthetic chemistry offers powerful catalytic methods for forming carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a general and reliable technology for the preparation of aromatic amines. acs.org These reactions typically couple an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. acs.org

This strategy has been successfully applied to the synthesis of functionalized quinolines. For instance, 2-phenylamino-4-phenoxy-quinolines were produced via a palladium-catalyzed cross-coupling reaction between 2-chloro-4-phenoxyquinolines and 4-aminobenzonitrile. nih.gov This demonstrates the feasibility of forming a C-N bond at various positions on the quinoline ring system.

While direct catalytic formation of an arylimine in one step is less common, a two-step sequence is highly plausible for the this compound target. This would involve:

A palladium-catalyzed cross-coupling of a 4-haloquinolizine precursor with aniline to form a 4-(phenylamino)-4H-quinolizine.

Subsequent oxidation of the resulting secondary amine to the target imine.

Alternatively, copper-catalyzed Ullmann condensation reactions represent an older but still viable method for C-N bond formation, which often requires harsher conditions than palladium-based systems but can be effective for specific substrates. acs.org

Table 2: Catalytic Systems for C-N Bond Formation on Heterocycles

Catalytic System Reaction Type Substrates Key Features
Pd(OAc)₂ / SPhos Buchwald-Hartwig Cross-Coupling 2-chloro-4-phenoxyquinolines, 4-aminobenzonitrile Forms C-N bond under catalytic conditions nih.gov
Pd(OAc)₂ / Ligands Aerobic Oxidative Aromatization Aliphatic alcohols, anilines Forms quinoline ring directly organic-chemistry.org
Copper Catalysis Ullmann Condensation / Coupling Aryl halides, amines Classical method, often requires higher temperatures acs.org
Iron Catalysis Cross-Coupling Heteroaromatic tosylates, alkyl Grignard reagents Uses a less expensive, more abundant metal organic-chemistry.org

Condensation and Amination Reactions for Imino/Amino Functionalization

Stereoselective Synthetic Approaches to Substituted Phenyliminoquinolizines

Stereoselectivity refers to the preferential formation of one stereoisomer over another. libguides.com While the this compound core is planar and achiral, the introduction of substituents on either the quinolizine or the phenyl ring can create stereogenic centers. Achieving stereocontrol in such cases is a significant synthetic challenge that requires sophisticated strategies.

The development of stereoselective methods for synthesizing substituted heterocycles is an active area of research. beilstein-journals.org Common approaches include:

Substrate Control: Using an enantiomerically pure starting material to guide the stereochemical outcome of subsequent reactions. For example, the synthesis of (+)-subcosine II, an alkaloid containing a quinolizidine (B1214090) skeleton, was achieved starting from a chiral sulfinyl imine. nih.gov

Chiral Catalysis: Employing a chiral catalyst to create a chiral environment that favors the formation of one enantiomer. Asymmetric allylation and other additions to aldehydes and imines are frequently accomplished using chiral Lewis acids or organocatalysts. beilstein-journals.orgresearchgate.net

Diastereoselective Reactions: When a molecule already contains a stereocenter, new stereocenters can be introduced with a specific orientation relative to the existing one. The diastereoselective addition of an allylic indium intermediate to a chiral sulfinyl imine has been used to synthesize substituted tetrahydroquinolines. researchgate.net

For a substituted phenyliminoquinolizine, a potential stereoselective synthesis might involve the diastereoselective addition of a nucleophile to a chiral substituted quinolizine precursor. For example, if a substituent on the quinolizine ring creates a chiral center, the subsequent introduction of the phenylimino group or modifications to it could be influenced by that center, leading to a diastereomerically enriched product. The Prins cyclization is another powerful technique for the stereoselective synthesis of six-membered heterocycles like tetrahydropyrans and could potentially be adapted for substituted quinolizidine systems. beilstein-journals.org

Advanced Spectroscopic Characterization Techniques for 4 Phenylimino 4h Quinolizine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 4-phenylimino-4H-quinolizine and its analogs. researchgate.net It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy is instrumental in identifying the number and types of protons in a molecule. In quinoline (B57606) derivatives, the protons on the aromatic rings typically appear in the downfield region of the spectrum. For instance, coordination of a metal to the quinoline nitrogen can cause a significant downfield shift of the H-C2, H-C3, and H-C4 protons. researchgate.net The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and spatial relationships.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of neighboring atoms. In quinoline derivatives, the carbon atoms of the heterocyclic and phenyl rings show distinct signals. unisa.ac.zaresearchgate.net For example, the signal for the C=S bond in a thione tautomer appears at a characteristic downfield shift of around 167.6 ppm. researchgate.net

¹⁵N NMR Spectroscopy is particularly useful for studying nitrogen-containing compounds like this compound. researchgate.net The chemical shift of nitrogen is highly sensitive to its electronic environment, including hybridization, coordination, and participation in hydrogen bonding. scispace.comresearchgate.net For example, the deprotonation of a nitrogen atom upon complexation can be confirmed by the absence of the N-H signal in ¹H NMR and a significant shift in the ¹⁵N NMR spectrum. researchgate.net ¹⁵N NMR can also be used to study tautomerism in heterocyclic compounds. researchgate.net However, the low natural abundance and poor receptivity of the ¹⁵N nucleus can make its direct observation challenging. researchgate.net

Table 1: Representative NMR Data for Quinolizine and Quinoline Derivatives This table is for illustrative purposes and the data may not correspond directly to this compound.

NucleusChemical Shift (δ, ppm)AssignmentReference
¹H~12H-N3 (in ligand) researchgate.net
¹³C167.6C=S (thione tautomer) researchgate.net
¹⁵N229.6 - 304.76N1 (quinoline nitrogen) researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of this compound Analogs

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. americanpharmaceuticalreview.comnih.govnih.gov

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov The positions and intensities of the absorption bands are characteristic of specific functional groups. For example, the C=O stretching vibration in a quinazolinone ring typically appears as a strong band in the IR spectrum. researchgate.net The presence or absence of certain bands can help identify the functional groups present in this compound and its derivatives. researchgate.net

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of light. nih.govnih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. nih.gov This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the ring breathing mode of a phenyl ring is often a prominent feature in the Raman spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Related Structures This table is for illustrative purposes and the data may not correspond directly to this compound.

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy TechniqueReference
C=O Stretch~1700IR researchgate.net
C-H In-plane Deformation1000 - 1300IR, Raman researchgate.net
Ring Breathing (Phenyl)~1000Raman researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Phenyliminoquinolizine Systems

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule. uni-mainz.de

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. drawellanalytical.com The wavelength of maximum absorption (λmax) and the molar absorptivity are characteristic of the chromophores present in the molecule. For quinoline derivatives, electronic transitions such as n→π* and π→π* are typically observed. nih.gov

Fluorescence Spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. drawellanalytical.combiocompare.com This technique is highly sensitive and can be used to study the excited state properties of molecules. drawellanalytical.combiocompare.com The fluorescence emission spectrum is typically mirror-imaged to the absorption spectrum. The presence of fluorescence in citrus peels, for example, has been attributed to compounds like tangeretin (B192479) and is used to detect defects. kyoto-u.ac.jp

Table 3: Electronic Transition Data for Related Systems This table is for illustrative purposes and the data may not correspond directly to this compound.

Techniqueλ (nm)TransitionReference
UV-Vis346-352n–π* nih.gov
UV-Vis394-399d-d transition nih.gov
Fluorescence Emission490-540- kyoto-u.ac.jp

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. bioanalysis-zone.commeasurlabs.com

Mass Spectrometry (MS) involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the m/z ratio, allowing for the determination of the exact molecular formula of a compound. bioanalysis-zone.commeasurlabs.commdpi.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. chemrxiv.org This technique is particularly useful for analyzing volatile and thermally stable compounds. The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemrxiv.org

Solid-State Characterization: X-ray Diffraction Studies for Crystalline Phenyliminoquinolizine Analogues

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.comeurjchem.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined. researchgate.netsmvdu.ac.in This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and packing of this compound analogs in the solid state. nih.gov For example, X-ray diffraction has been used to confirm the tautomeric forms of related heterocyclic compounds in the solid state. mdpi.com

Reaction Chemistry and Transformations of 4 Phenylimino 4h Quinolizine and Its Chemical Congeners

Electrophilic and Nucleophilic Substitution Reactions on the Quinolizine Ring

The quinolizine ring system can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. frontiersin.org The position of these substitutions is influenced by the electronic properties of the ring and the nature of the attacking reagent.

While specific studies on electrophilic substitution of 4-phenylimino-4H-quinolizine are not extensively detailed in the provided results, the general reactivity of quinoline (B57606), a related heterocyclic system, suggests that electrophilic attack is possible. copbela.org For instance, in quinoline, electrophilic substitution typically occurs on the benzo ring. mdpi.com

Nucleophilic substitution reactions on the quinolizine ring are more commonly reported, particularly when a suitable leaving group is present. For example, the displacement of a chloro group at the 4-position of a quinoline ring by an amino group is a key step in the synthesis of certain derivatives. nih.gov In a related context, the reaction of N,N-dimethyl-2-methoxy-3-trifluoroacetyl-4-quinolylamine with various nucleophiles, including amines, thiols, and alcohols, results in substitution at the 4-position. clockss.org This reactivity is attributed to the formation of a Meisenheimer complex, stabilized by the electron-withdrawing trifluoroacetyl group at the 3-position. clockss.org

Reactions at the Imino Nitrogen and Phenyl Substituent in Phenyliminoquinolizines

The imino nitrogen in this compound and its analogs is a key site for chemical transformations. It can be protonated or alkylated, influencing the electronic properties and reactivity of the molecule. For instance, the reaction of 1-alkyl-3-alkylthio-1,4-dihydro-4-(phenylimino)quinolines with alkylating agents leads to N-alkylation at the imine nitrogen, forming 1-alkyl-3-alkylthio-4-(N-alkyl-N-phenylamino)quinoline salts. clockss.org Similarly, acylation at the imine nitrogen can occur, as demonstrated by the reaction of 4-(phenylimino)quinolines with benzoyl bromide to yield 1-alkyl-3-ethylthio-4-(N-benzoyl-N-phenylamino)quinolinium bromide. clockss.org The imine structure of these compounds is confirmed by the reversible dehydrochlorination and hydrochlorination reactions. clockss.org

Reactions involving the phenyl substituent can also be utilized to modify the properties of phenyliminoquinolizines. The introduction of substituents on the phenyl ring can modulate the biological activity of the resulting compounds. For example, in a series of 2-phenylamino-4-phenoxyquinoline derivatives, the nature and position of substituents on the phenylamino (B1219803) group were found to be important for their inhibitory activity against HIV-1 reverse transcriptase. nih.gov

Cycloaddition and Rearrangement Reactions Involving the this compound Scaffold

Cycloaddition reactions provide a powerful tool for the construction of complex fused heterocyclic systems from the this compound scaffold. While direct examples involving this compound are not prevalent in the provided search results, related quinoline derivatives readily participate in such reactions. For instance, [4+2] cycloaddition reactions have been employed to synthesize lactone- or lactam-fused quinoline scaffolds. nih.gov Similarly, [3+2] cycloaddition reactions of 4-azidoquinolin-2(1H)-ones with alkynes, a "click" reaction, have been used to synthesize 4-(1,2,3-triazolo)quinolin-2(1H)-ones. researchgate.net These examples highlight the potential of the quinolizine ring system to participate in cycloaddition reactions for the generation of novel molecular architectures.

Rearrangement reactions represent another important class of transformations for modifying the quinolizine scaffold. wiley-vch.de Although specific rearrangement reactions of this compound were not detailed, the Bamberger rearrangement, which converts N-phenylhydroxylamine to 4-aminophenol, illustrates a type of rearrangement that could potentially be adapted to related nitrogen-containing heterocyclic systems. wiley-vch.de Electrochemical methods have also been shown to promote various rearrangement reactions, offering a sustainable approach to molecular transformations. rsc.org

Derivatization and Functionalization Strategies for Enhanced Chemical Diversity of Quinolizine Derivatives

A variety of derivatization and functionalization strategies are employed to expand the chemical diversity of quinolizine derivatives, leading to compounds with a wide range of biological activities. acs.orggoogle.comcore.ac.uk These strategies often involve the introduction of diverse functional groups at various positions of the quinolizine ring. frontiersin.orgrsc.org

One common approach is the condensation of anilines with other reagents to construct the quinoline or quinolizine core. nih.gov For example, 4-(phenylamino)quinoline-3-carboxamides were synthesized by condensing aniline (B41778) derivatives with N-substituted 4-chloroquinoline-3-carboxamides. nih.gov Cross-coupling reactions are also widely used to introduce new substituents. For instance, 2-phenylamino-4-phenoxy-quinolines were prepared via cross-coupling reactions between 2-chloro-4-phenoxyquinolines and 4-aminobenzonitrile. nih.gov

Furthermore, multi-component reactions offer an efficient way to generate complex quinolizine derivatives in a single step. acs.org The functionalization of the quinolizine ring can also be achieved through C-H activation, a powerful strategy for introducing new bonds in a regioselective manner. mdpi.com The use of directing groups can control the site of functionalization. acs.org

Below is a table summarizing some of the key reactions and transformations of this compound and its congeners.

Reaction Type Reactants Products Key Features Reference(s)
N-Alkylation1-Alkyl-3-alkylthio-1,4-dihydro-4-(phenylimino)quinolines, Alkylating agents1-Alkyl-3-alkylthio-4-(N-alkyl-N-phenylamino)quinoline saltsOccurs at the imino nitrogen. clockss.org
N-Acylation4-(Phenylimino)quinolines, Benzoyl bromide1-Alkyl-3-ethylthio-4-(N-benzoyl-N-phenylamino)quinolinium bromideAcylation at the imino nitrogen. clockss.org
Nucleophilic SubstitutionN,N-dimethyl-2-methoxy-3-trifluoroacetyl-4-quinolylamine, Amines/Thiols/Alcohols4-Substituted-2-methoxy-3-trifluoroacetyl-quinolinesSubstitution at the 4-position. clockss.org
[3+2] Cycloaddition4-Azidoquinolin-2(1H)-ones, Alkynes4-(1,2,3-Triazolo)quinolin-2(1H)-ones"Click" reaction for forming triazole-fused quinolines. researchgate.net
[4+2] CycloadditionCinnamyl 2-(phenylamino)-acetates/amidesLactone-/Lactam-fused quinolinesElectrocatalytic approach for fused quinoline synthesis. nih.gov

Investigative Studies into the Functional Potentials of 4 Phenylimino 4h Quinolizine Architectures

Exploration of Molecular Interactions with Biomolecular Targets

The specific architecture of 4-phenylimino-4H-quinolizine and related compounds makes them intriguing candidates for interaction with biological macromolecules. Their potential to act as enzyme inhibitors and bind to cellular receptors is a growing area of research.

Enzyme Inhibition Mechanisms and Receptor Binding Studies of Quinolizine-Based Compounds

Quinolizine derivatives have been identified as a promising pharmacophore in the development of small molecules with a variety of biological activities, including anti-HIV, anticancer, and antimicrobial effects. nih.gov The planar, electron-rich nature of the quinolizine core, combined with the variable functionalities of the phenylimino substituent, allows for diverse binding modes within the active sites of enzymes and receptors.

For instance, certain quinoline (B57606) derivatives, a related class of nitrogen-containing heterocycles, have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK9. acs.org The mechanism often involves the formation of key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase. While direct studies on this compound are less common, the principles of enzyme inhibition observed in structurally similar compounds, such as 2-anilino-4-(thiazol-5-yl)pyrimidines, provide a framework for understanding potential interactions. acs.org In these cases, the aniline (B41778) (phenylamino) moiety plays a crucial role in establishing binding affinity. acs.org

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Recognition for Phenylimino-Substituted Heterocycles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For phenylimino-substituted heterocycles, these studies reveal how modifications to the molecular structure influence their interaction with biological targets.

Key findings from SAR studies on related phenylamino- and phenylimino-substituted heterocyclic compounds include:

Substitution on the Phenyl Ring : The nature and position of substituents on the phenyl ring of the imino or amino group are critical. Electron-withdrawing groups, such as nitro or halo groups, have been shown to enhance the antimicrobial activity in some series of Schiff bases. researchgate.net In other cases, like certain CDK9 inhibitors, meta- or para-substitutions on the aniline ring with groups like sulfonamides can be beneficial for activity. acs.org

Substitution on the Heterocyclic Core : Modifications to the core heterocyclic structure also significantly impact activity. For example, in a series of 4-(thiazol-5-yl)pyrimidines, substitution at the C5 position of the pyrimidine (B1678525) ring was found to be important for CDK9 potency and selectivity. acs.org Protic or hydrogen-bond-donating functions at this position were shown to be detrimental to biological activity. acs.org

The Imino Linker : The imino group itself is a key functional feature. In some pyrrolo[3,4-b]quinolizine derivatives, the imino group at the 4-position was noted to influence the compound's fluorescent properties, which can be relevant for fluorescent probes in biochemical analysis. clockss.org

A study on 5-substituted 4-phenylimino-thiazolidin-2-ones synthesized for anti-inflammatory screening provides a direct example of SAR in a phenylimino-containing system. biointerfaceresearch.com The introduction of various benzylidene groups at the C5 position and subsequent reactions to form hydrazones allowed for a systematic evaluation of how these changes affect the compound's properties. biointerfaceresearch.com For instance, the presence of a 4-bromo-benzylidene group resulted in a compound with specific spectral characteristics. biointerfaceresearch.com

Table 1: SAR Insights from Phenylimino-Substituted Heterocycles
Compound ClassStructural ModificationObserved Effect on Activity/PropertyReference
2-Anilino-4-(thiazol-yl)pyrimidinesSubstitution at C5 of pyrimidineH-bond donating groups decrease CDK9 inhibitory activity. acs.org
Imino phenyl derivativesElectron-withdrawing groups on phenyl ringEnhanced antimicrobial activity. researchgate.net
4-Phenylimino-thiazolidin-2-onesSubstitution at C5 positionAlters potential anti-inflammatory activity. biointerfaceresearch.com
Pyrrolo[3,4-b]quinolizines4-imino groupInfluences fluorescent properties. clockss.org

Advanced Material Science Applications of Quinolizine-Based Chromophores

The extended π-conjugated system inherent in the this compound scaffold makes these compounds attractive as chromophores for applications in material science, particularly in optics and electronics.

Photophysical Characterization and Luminescent Properties of Imino-Substituted Quinolizine Systems

Imino-substituted quinolizine derivatives often exhibit interesting photophysical properties, including strong absorption in the UV-visible region and fluorescence. These characteristics are highly dependent on the molecular structure and the solvent environment.

In a study of pyrano[4,3-b]quinolizine derivatives, the introduction of an imino group in place of a carbonyl group caused a significant blue shift (hypsochromic shift) in the maximum absorption wavelength (λmax) from around 432-445 nm to 366-368 nm. nih.gov However, the imino group also induced a 44 nm red shift (bathochromic shift) in the fluorescence emission wavelength compared to compounds with cyano groups. nih.gov Some imino carbonyl compounds in this series also displayed a large Stokes shift (the difference between the absorption and emission maxima), which is advantageous for minimizing light scattering in fluorescence measurements. nih.gov

Similarly, a series of pyrrolo[3,4-b]quinolizine derivatives containing a 4-imino group showed blue to red fluorescence depending on the solvent. clockss.org In ethanol, they exhibited blue fluorescence (492–509 nm), while in dichloromethane, a significant bathochromic shift to red fluorescence (576–604 nm) was observed, highlighting the influence of the imino group and solvent polarity on the luminescent properties. clockss.org Some of these compounds also emitted strongly in the solid state, with emission maxima up to 640 nm. clockss.org

Table 2: Photophysical Data for Imino-Substituted Quinolizine Analogs
Compound ClassSolventAbsorption Max (λmax)Emission Max (Emmax)Key ObservationReference
Imino carbonyl pyrano[4,3-b]quinolizinesEthanol366-368 nm~515 nmHypsochromic shift in absorption compared to dicarbonyl analogs. nih.gov
4-Imino pyrrolo[3,4-b]quinolizinesEthanolNot specified492-509 nm (Blue)Solvatochromic shift observed. clockss.org
4-Imino pyrrolo[3,4-b]quinolizinesDichloromethaneNot specified576-604 nm (Red)Large bathochromic shift compared to ethanol. clockss.org
4-Imino pyrrolo[3,4-b]quinolizinesSolid StateNot specified636-640 nm (Red)Strong solid-state emission. clockss.org

Non-Linear Optical (NLO) Properties of Phenylimino-Quinolizine Analogs

Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. mdpi.com Organic molecules with extended π-conjugation and intramolecular charge transfer (ICT) characteristics, like phenylimino-quinolizine analogs, are excellent candidates for NLO applications. The key parameter for third-order NLO response at the molecular level is the second hyperpolarizability (γ). mdpi.com

Quinoline and its derivatives are widely used in the design of molecules with NLO properties due to the electron-withdrawing nature of the quinoline ring, which facilitates ICT. researchgate.net When combined with an electron-donating group, such as a substituted phenylamino (B1219803) moiety, a classic donor-π-acceptor (D-π-A) structure can be formed, which is known to enhance NLO responses. nih.gov

Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of new compounds. researchgate.net These calculations can determine the polarizability (α) and the first and second hyperpolarizabilities (β and γ). mdpi.comnih.gov Studies on related quinoline Schiff bases have shown that these compounds can possess significant first hyperpolarizability values, suggesting good NLO properties. researchgate.net A low HOMO-LUMO energy gap is often correlated with high hyperpolarizability values. researchgate.net While specific experimental NLO data for this compound is scarce, the structural features strongly suggest potential for significant NLO activity, making it a target for future investigation in fields like optical switching and data storage. mdpi.comnih.gov

Investigation of Catalytic Activities and Ligand Design for Quinolizine Derivatives

The nitrogen atoms within the quinolizine core can act as coordination sites for metal ions, making these derivatives suitable for use as ligands in catalysis. The design of chiral ligands based on these scaffolds is particularly important for asymmetric catalysis, which is the synthesis of a single enantiomer of a chiral product.

Quinolines and their derivatives have been successfully used to create ligands for a wide range of metal-catalyzed reactions. nih.govresearchgate.net For example, chiral diamine ligands have been complexed with ruthenium and iridium to catalyze the highly efficient asymmetric hydrogenation of quinolines. dicp.ac.cnnih.gov In these systems, the ligand plays a direct role in controlling the stereochemical outcome of the reaction. dicp.ac.cnnih.gov

Furthermore, copper-quinoline complexes have been shown to catalyze biological processes, such as the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. mdpi.com The catalytic efficiency of these complexes depends on both the chemical structure of the quinoline ligand and the counter-ion of the copper salt used. mdpi.com Electron-rich coordination sites on the ligand generally lead to more stable and active catalysts. mdpi.com

While direct catalytic applications of this compound are not extensively documented, its structure provides a versatile platform for ligand design. The phenylimino substituent can be modified to tune the electronic and steric properties of the resulting metal complex, potentially leading to new catalysts with enhanced activity and selectivity for various organic transformations. nih.gov

Future Directions and Emerging Research Avenues for 4 Phenylimino 4h Quinolizine Chemistry

Development of Novel Synthetic Pathways Towards Complex Quinolizine Frameworks

The synthesis of complex molecular architectures is a cornerstone of modern organic chemistry. Future research will undoubtedly focus on creating more intricate and diverse quinolizine frameworks. This involves moving beyond simple substitutions to develop novel synthetic methodologies that allow for the construction of fused-ring systems and multi-substituted derivatives.

One promising approach is the use of one-pot reactions and tandem cycloaddition processes. technologynetworks.com These methods offer an efficient way to build complex molecules from simple starting materials in a single reaction vessel, minimizing waste and purification steps. For instance, protocols for the construction of densely functionalized octahydroindolo[2,3-a]quinolizine systems have been developed, showcasing the potential for creating structurally diverse libraries of quinolizine-based compounds. technologynetworks.com The exploration of novel catalysts, including both metal and non-metal options, will be crucial in achieving high stereoselectivity and regioselectivity in these complex transformations. technologynetworks.com

Furthermore, the development of anionic annelation techniques presents another avenue for constructing novel fused heteroaromatic frameworks derived from quinolizine. acs.org These methods can provide access to previously inaccessible molecular architectures with unique electronic and steric properties. The synthesis of quinoline-containing spiropyrrolizines through 1,3-dipolar cycloaddition reactions is another example of how new synthetic strategies can lead to complex and potentially bioactive molecules. acs.org

Advanced Computational Modeling for De Novo Design and Optimization of Phenyliminoquinolizine Architectures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. scidac.gov For 4-phenylimino-4H-quinolizine derivatives, advanced computational modeling will play a pivotal role in the de novo design of new architectures with tailored properties. mdpi.com Techniques such as quantum-chemical calculations, molecular docking, and molecular dynamics simulations will enable researchers to predict the biological activity, electronic properties, and conformational behavior of novel quinolizine compounds before they are synthesized in the lab. the-innovation.orgrsc.org

By employing computational methods, scientists can screen large virtual libraries of phenyliminoquinolizine derivatives to identify candidates with high binding affinities for specific biological targets. mdpi.com This approach can significantly accelerate the drug discovery process and reduce the costs associated with experimental screening. scidac.gov For example, molecular docking studies have been successfully used to understand the interaction of quinoline (B57606) derivatives with biological targets like HIV-1 reverse transcriptase and PIM-1 kinase. mdpi.comnih.gov

Moreover, computational models can provide valuable insights into the structure-activity relationships (SAR) of these compounds, guiding the optimization of lead molecules to enhance their potency and selectivity. mdpi.com The use of artificial intelligence and machine learning algorithms will further enhance the predictive power of these models, allowing for the design of innovative materials with desired characteristics. mdpi.com

Integration of this compound in Hybrid Molecular Systems

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has emerged as a powerful strategy in drug design. nih.gov Integrating the this compound scaffold into hybrid molecular systems holds immense potential for developing new therapeutic agents with improved efficacy and novel mechanisms of action.

By linking the quinolizine core to other bioactive moieties, researchers can create hybrid molecules that target multiple biological pathways simultaneously. nih.gov This multi-target approach can be particularly effective in treating complex diseases like cancer. nih.gov For instance, quinoline-based hybrids have been developed that exhibit potent anticancer activity. nih.gov The hybridization of 1,2,3-triazoles with quinoline scaffolds has also shown promise in the development of new antitubercular drugs. eurjchem.com

Exploration of Sustainable and Eco-Friendly Synthetic Approaches for Quinolizine Derivatives

The principles of green chemistry are increasingly influencing the way organic synthesis is conducted. Future research on this compound will prioritize the development of sustainable and eco-friendly synthetic methods. acs.org This involves minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency. researchgate.netnih.gov

One promising green approach is the use of ionic liquids as both catalysts and environmentally benign reaction media. acs.orgacs.org These non-volatile solvents can often be recycled, reducing the environmental impact of the synthesis. The use of water as a solvent in organic reactions is another highly desirable green strategy. frontiersin.org

Catalyst-free reactions and the use of greener catalysts, such as p-toluenesulfonic acid and cerium nitrate, are also being explored for the synthesis of quinoline analogs. researchgate.net Furthermore, techniques like microwave and ultrasound-assisted synthesis can often lead to shorter reaction times and higher yields, contributing to more sustainable processes. nih.gov The development of one-pot multicomponent reactions is another key strategy for achieving greener syntheses of quinoline and quinolizine derivatives. frontiersin.org

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology for this compound

The future of this compound research lies in fostering collaboration between chemists, materials scientists, and chemical biologists. This interdisciplinary approach will be essential for translating fundamental chemical discoveries into practical applications.

In materials science, the unique photophysical and electronic properties of phenothiazine, a related S,N-heterocyclic compound, suggest that quinolizine derivatives could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The flexibility of functionalization of the quinolizine core allows for the fine-tuning of its electronic properties for specific applications. researchgate.net

In the realm of chemical biology, the development of quinolizine-based fluorescent probes and sensors could provide new tools for studying biological processes in living cells. The inherent fluorescence of some quinoline derivatives makes them attractive candidates for such applications. rsc.org Furthermore, the synthesis of quinolizine derivatives with specific biological targets in mind will continue to be a major focus, with the aim of developing new therapeutic agents for a range of diseases. nih.govnih.gov The holistic approach of combining synthesis, characterization, and biological evaluation is crucial for advancing our understanding of these complex molecular systems. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.